Butanoic acid, 3-oxo-, diphenylmethyl ester
Overview
Description
Butanoic acid, 3-oxo-, diphenylmethyl ester, also known as diphenylmethyl acetoacetate, is an organic compound with the molecular formula C17H16O3. It is a derivative of butanoic acid and is characterized by the presence of a diphenylmethyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
Benzhydryl 3-oxobutanoate, also known as Butanoic acid, 3-oxo-, diphenylmethyl ester, is a complex organic compound It’s known that benzhydryl compounds, which include benzhydryl 3-oxobutanoate, often interact with various biological targets due to their reactive nature .
Mode of Action
Benzhydryl compounds can generate reactive intermediates known as benzhydryl radicals and cations . These intermediates can be produced from benzhydryl halides through UV irradiation . The radicals and cations then interact with other molecules, leading to various chemical reactions .
Biochemical Pathways
The generation of benzhydryl radicals and cations suggests that this compound could potentially influence a variety of biochemical pathways, given the reactive nature of these intermediates .
Result of Action
The generation of benzhydryl radicals and cations suggests that this compound could potentially induce various chemical reactions at the molecular level .
Action Environment
It’s known that the generation of benzhydryl radicals and cations from benzhydryl halides requires uv irradiation , suggesting that light exposure could be an important environmental factor influencing the compound’s action.
Biochemical Analysis
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of Benzhydryl 3-oxobutanoate on cellular function in in vitro or in vivo studies have not been extensively studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-oxo-, diphenylmethyl ester typically involves the esterification of 3-oxobutanoic acid with diphenylmethanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-oxo-, diphenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Butanoic acid, 3-oxo-, diphenylmethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 3-oxo-, butyl ester: Similar in structure but with a butyl group instead of a diphenylmethyl group.
Acetoacetic acid, ethyl ester: Another ester derivative of acetoacetic acid with an ethyl group.
Uniqueness
Butanoic acid, 3-oxo-, diphenylmethyl ester is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and reactivity, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
benzhydryl 3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-13(18)12-16(19)20-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKHRWLYBIIXNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457011 | |
Record name | Butanoic acid, 3-oxo-, diphenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39567-17-4 | |
Record name | Butanoic acid, 3-oxo-, diphenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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